molecular formula C5H4BrIN2 B1270907 2-Amino-5-bromo-3-iodopyridine CAS No. 381233-96-1

2-Amino-5-bromo-3-iodopyridine

Cat. No. B1270907
Key on ui cas rn: 381233-96-1
M. Wt: 298.91 g/mol
InChI Key: XPERZSKJGNUSHI-UHFFFAOYSA-N
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Patent
US08530661B2

Procedure details

A suspension of 2-amino-5-bromo-3-iodopyridine (5.0 g, 16.7 mmol), bis-(triphenyl-phosphine)-palladium(II)-dichloride (43 mg, 0.061 mmol), copper(I)iodide (29.4 mg, 0.15 mmol) and triethylamine (2.21 g, 21.8 mmol) in dichloromethane (20 mL) was treated at 23 to 30° C. within 1 to 2 hours with a solution of 1,1-dimethyl-2-propyn-1-ol (1.85 g, 21.7 mmol) in dichloromethane (10 mL) and the resulting mixture was stirred at 25° C. for 4 hours. The mixture was diluted with dichloromethane (10 mL) and washed with water (2×25 mL). The organic phase was then treated with 1 M HCl (40 mL). The layers were separated and the organic layer was extracted with 1 M HCl (15 mL). The combined product containing aqueous layers were washed with dichloromethane (2×8 mL). The pH of the aqueous layer was adjusted to pH 7-9 by the drop wise addition of sodium hydroxide solution (28% in water). The resulting suspension was stirred at 20° C. over night and the crystals were then filtered off and washed with water (2×5 mL). The wet crystals were dissolved in N-methylpyrrolidone (50 mL) and treated within 2 hours at 60° C. and 50-100 mbar with an aqueous solution of lithium hydroxide (2.4 M, 32 mL). The resulting mixture was heated to 75° C. and stirred at this temperature and under reduced pressure (50-100 mbar) for 15-20 hours. Toluene (20 mL) and water (20 mL) were then added and the layers were separated. The aqueous layer was extracted with toluene (3×25 mL). The combined organic layers were washed with water (3×10 mL) and then concentrated to dryness. The residue was dissolved in N-methylpyrrolidone (50 mL) and treated at 60° C. with potassium tert.-butylate (3.52 g, 30.7 mmol). After stirring for 3 hours at 60° C., the mixture was cooled to ambient temperature and diluted with toluene (40 mL) and water (40 mL). The aqueous layer was separated and back extracted with toluene (3×50 mL). The combined toluene layers were washed with water (3×10 mL) and then concentrated to dryness. The residue was dissolved in a hot mixture of toluene and n-heptane (20 mL). The clear solution was cooled to −5° C. within 4 to 6 hours whereupon crystals precipitated. The suspension was stirred at −5° C. for 2-4 hours. The crystals were filtered off, washed with heptane and dried at 45° C./<30 mbars over night to afford 5-bromo-7-azaindole (2.05 g, 62% yield) as slightly yellow crystals with a purity of 99.6% (HPLC, area%).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
bis-(triphenyl-phosphine) palladium(II)-dichloride
Quantity
43 mg
Type
reactant
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
copper(I)iodide
Quantity
29.4 mg
Type
catalyst
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
potassium tert.-butylate
Quantity
3.52 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7](I)=[CH:6][C:5]([Br:9])=[CH:4][N:3]=1.[CH2:10](N(CC)CC)[CH3:11].CC(C)(O)C#C>ClCCl.C1(C)C=CC=CC=1.O.[Cu]I>[Br:9][C:5]1[CH:6]=[C:7]2[C:2](=[N:3][CH:4]=1)[NH:1][CH:11]=[CH:10]2

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC=C(C=C1I)Br
Name
bis-(triphenyl-phosphine) palladium(II)-dichloride
Quantity
43 mg
Type
reactant
Smiles
Name
Quantity
2.21 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
copper(I)iodide
Quantity
29.4 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
1.85 g
Type
reactant
Smiles
CC(C#C)(O)C
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
potassium tert.-butylate
Quantity
3.52 g
Type
reactant
Smiles
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 25° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (2×25 mL)
ADDITION
Type
ADDITION
Details
The organic phase was then treated with 1 M HCl (40 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with 1 M HCl (15 mL)
ADDITION
Type
ADDITION
Details
The combined product containing aqueous layers
WASH
Type
WASH
Details
were washed with dichloromethane (2×8 mL)
ADDITION
Type
ADDITION
Details
The pH of the aqueous layer was adjusted to pH 7-9 by the drop wise addition of sodium hydroxide solution (28% in water)
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred at 20° C. over night
FILTRATION
Type
FILTRATION
Details
the crystals were then filtered off
WASH
Type
WASH
Details
washed with water (2×5 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The wet crystals were dissolved in N-methylpyrrolidone (50 mL)
ADDITION
Type
ADDITION
Details
treated within 2 hours at 60° C.
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated to 75° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature and under reduced pressure (50-100 mbar) for 15-20 hours
Duration
17.5 (± 2.5) h
ADDITION
Type
ADDITION
Details
Toluene (20 mL) and water (20 mL) were then added
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with toluene (3×25 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (3×10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in N-methylpyrrolidone (50 mL)
STIRRING
Type
STIRRING
Details
After stirring for 3 hours at 60° C.
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
back extracted with toluene (3×50 mL)
WASH
Type
WASH
Details
The combined toluene layers were washed with water (3×10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a hot mixture of toluene and n-heptane (20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The clear solution was cooled to −5° C. within 4 to 6 hours whereupon crystals
Duration
5 (± 1) h
CUSTOM
Type
CUSTOM
Details
precipitated
STIRRING
Type
STIRRING
Details
The suspension was stirred at −5° C. for 2-4 hours
Duration
3 (± 1) h
FILTRATION
Type
FILTRATION
Details
The crystals were filtered off
WASH
Type
WASH
Details
washed with heptane
CUSTOM
Type
CUSTOM
Details
dried at 45° C./<30 mbars over night

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=C2C=CNC2=NC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.05 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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